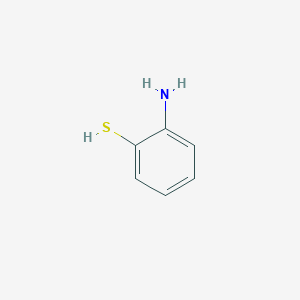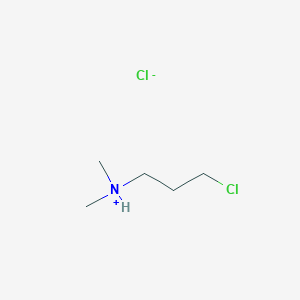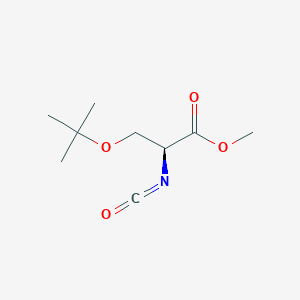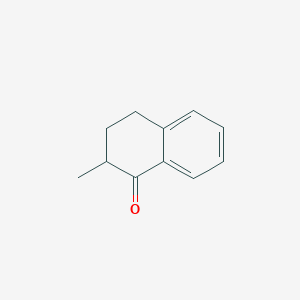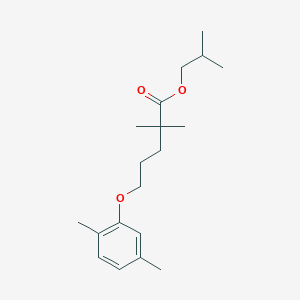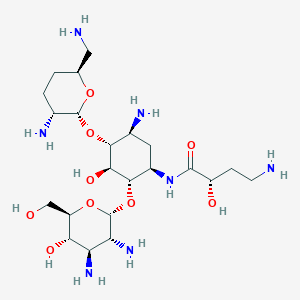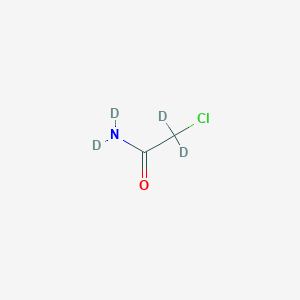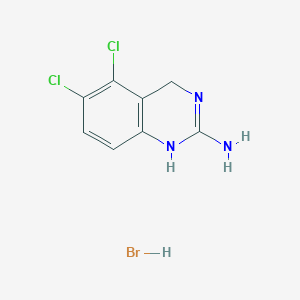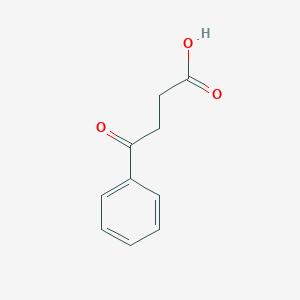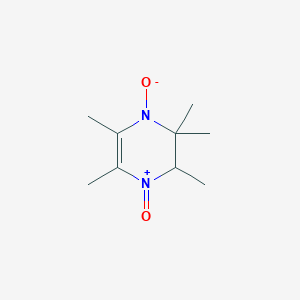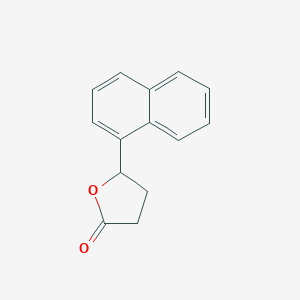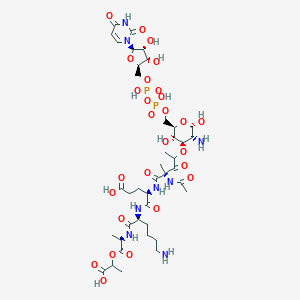
Udp-maglal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Udp-glucuronic acid: Mg2+ glucuronosyltransferase (UDP-Maglal) is an important enzyme that is responsible for catalyzing the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. UDP-Maglal plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.
Mecanismo De Acción
Udp-maglal catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to various endogenous and exogenous substrates. The transfer of glucuronic acid to these substrates results in the formation of glucuronides, which are more water-soluble and easily excreted from the body. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants.
Efectos Bioquímicos Y Fisiológicos
Udp-maglal has a wide range of biochemical and physiological effects. It plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Udp-maglal has several advantages and limitations for lab experiments. One advantage is that it is a well-characterized enzyme with a known mechanism of action. This makes it easier to study in the laboratory. Another advantage is that it plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds, making it an important target for drug development. However, one limitation is that Udp-maglal is difficult to purify, which can make it challenging to study in the laboratory.
Direcciones Futuras
There are several future directions for research on Udp-maglal. One direction is to further elucidate the role of Udp-maglal in the metabolism and detoxification of xenobiotics and endogenous compounds. Another direction is to investigate the role of Udp-maglal in the development of various diseases, including cancer, liver disease, and diabetes. Additionally, future research could focus on developing drugs that target Udp-maglal for the treatment of various diseases.
Métodos De Síntesis
Udp-maglal is synthesized in the liver and other tissues by a series of enzymatic reactions. The synthesis of Udp-maglal involves the conversion of UDP-glucose to UDP-glucuronic acid by UDP-glucose dehydrogenase. UDP-glucuronic acid is then transferred to Mg2+ by UDP-glucuronosyltransferase to form Udp-maglal.
Aplicaciones Científicas De Investigación
Udp-maglal has been extensively studied in various scientific research fields. It has been shown to play a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds. Udp-maglal is involved in the conjugation of bilirubin, which is a toxic byproduct of heme catabolism. Udp-maglal also plays a role in the metabolism of drugs and other xenobiotics, including environmental pollutants. Udp-maglal has been implicated in the development of various diseases, including cancer, liver disease, and diabetes.
Propiedades
Número CAS |
144483-60-3 |
|---|---|
Nombre del producto |
Udp-maglal |
Fórmula molecular |
C40H64N8O27P2 |
Peso molecular |
1150.9 g/mol |
Nombre IUPAC |
(4R)-4-[[(2R)-2-acetamido-4-[(2R,3S,4R,5R,6S)-5-amino-2-[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,6-dihydroxyoxan-4-yl]oxy-2-methyl-3-oxopentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2R)-1-(1-carboxyethoxy)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C40H64N8O27P2/c1-16(36(61)72-18(3)35(59)60)43-32(57)20(8-6-7-12-41)44-33(58)21(9-10-25(51)52)45-38(63)40(5,47-19(4)49)31(56)17(2)71-30-26(42)37(62)74-23(28(30)54)15-70-77(67,68)75-76(65,66)69-14-22-27(53)29(55)34(73-22)48-13-11-24(50)46-39(48)64/h11,13,16-18,20-23,26-30,34,37,53-55,62H,6-10,12,14-15,41-42H2,1-5H3,(H,43,57)(H,44,58)(H,45,63)(H,47,49)(H,51,52)(H,59,60)(H,65,66)(H,67,68)(H,46,50,64)/t16-,17?,18?,20+,21-,22-,23-,26-,27-,28-,29-,30-,34-,37+,40-/m1/s1 |
Clave InChI |
GFGPEHFGVYXGBT-JGPAWFIQSA-N |
SMILES isomérico |
C[C@H](C(=O)OC(C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@@](C)(C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C)(C(=O)C(C)OC1C(C(OC(C1O)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)N)NC(=O)C |
Sinónimos |
UDP-MAGLAL UDP-MurNAc-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-Ala-Glu-Lys-Ala-lactate UDP-N-acetylmuramyl-alanyl-glutamyl-lysyl-alanyl-lactate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

